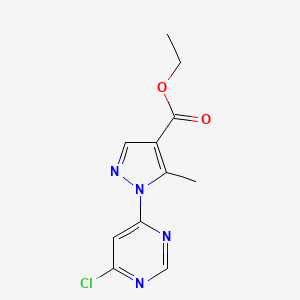

ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate

Descripción

Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 6-chloropyrimidinyl group at the 1-position and a methyl group at the 5-position, with an ethyl ester at the 4-position. This structure combines aromatic pyrazole and pyrimidine rings, which are known for their roles in medicinal chemistry and agrochemicals.

Synthetic routes for analogous pyrazole-carboxylates often involve cyclization of hydrazine derivatives with β-keto esters or alkylation of preformed pyrazole intermediates. For example, ethyl 1H-pyrazole-4-carboxylate derivatives are synthesized via hydrazine hydrate reactions with ethoxymethylene acetoacetic esters, followed by functionalization . Crystallographic validation of such compounds is typically performed using programs like SHELXL .

Propiedades

IUPAC Name |

ethyl 1-(6-chloropyrimidin-4-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-5-15-16(7(8)2)10-4-9(12)13-6-14-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVOWIWEKMQPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate starting materials such as 2,4-dichloropyrimidine with ethyl acetoacetate under basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine hydrate with ethyl acetoacetate to yield 3-methyl-1H-pyrazole-4-carboxylate.

Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates. This can be achieved through a nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the pyrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the pyrazole or pyrimidine rings.

Reduction Products: Reduced forms of the pyrazole or pyrimidine rings.

Hydrolysis Products: Corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anti-tubercular agents.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a potential anti-tubercular agent .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Core

The target compound’s 6-chloropyrimidinyl group distinguishes it from analogs with triazine, pyridine, or benzoimidazole cores. Key comparisons include:

Triazine-Based Analogs

- Example: Ethyl 1-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5b) Structural Difference: Replaces pyrimidine with a triazine ring bearing piperidine substituents. Physical Properties: Melting point = 134–136°C (vs. unrecorded for the target compound).

Pyridine-Based Analogs

- Example : Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1150164-74-1)

- Structural Difference : Pyridine (one nitrogen) replaces pyrimidine (two nitrogens).

- Impact : Reduced hydrogen-bonding capacity and altered electronic properties due to fewer electronegative atoms.

Benzoimidazole Hybrids

Functional Group Modifications

Ester vs. Amide Derivatives

- Pyrazole carboxamides (e.g., compounds 7aa–bk in ) replace the ester with amide groups.

Chloro vs. Methoxy/Methyl Substituents

Physical and Spectroscopic Properties

Actividad Biológica

Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

- Molecular Formula : C12H12ClN3O2

- Molecular Weight : 265.7 g/mol

- CAS Number : 1150164-74-1

- Purity : ≥97%

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.

| Compound | COX-2 Inhibition IC50 (μmol) | Reference |

|---|---|---|

| This compound | 0.04 ± 0.09 | |

| Celecoxib (Standard) | 0.04 ± 0.01 |

In vivo studies using carrageenan-induced paw edema models have demonstrated that this compound possesses anti-inflammatory effects comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, with effective doses (ED50) reported as low as 9.17 μM .

Antimicrobial and Antitubercular Activities

The compound has also been evaluated for antimicrobial properties against various bacterial strains and mycobacteria. In vitro tests indicated promising results against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria.

| Activity | Test Organism | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Antitubercular | M. tuberculosis H37Rv | 6.25 | 98% (compared to Rifampicin at 0.25 μg/mL) |

| Antimicrobial | E. coli, Bacillus subtilis, Aspergillus niger | 40 | Significant inhibition observed |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the chloropyrimidine moiety appears to enhance COX inhibition, while the pyrazole core contributes to its anti-inflammatory and antimicrobial activities.

Study on COX Inhibition

A study conducted on a series of substituted pyrazoles revealed that compounds similar to this compound exhibited selective COX-2 inhibition with minimal effects on COX-1, indicating a favorable safety profile for long-term use .

Evaluation in Animal Models

In another study, the compound was tested in animal models for its analgesic and anti-inflammatory effects. Results showed a significant reduction in pain response and inflammation markers, reinforcing its potential as a therapeutic agent in chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or one-pot multicomponent reactions. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines and chloropyrimidine derivatives under reflux in ethanol or acetic acid. Reaction time (6–12 hours) and temperature (80–100°C) are critical for yield optimization .

- One-Pot Synthesis : Acetic acid-mediated reactions enable sequential alkylation and cyclization steps, achieving yields >80% when using stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of pyrazole to chloropyrimidine) .

- Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Acetic Acid | Polar aprotic solvents improve cyclization |

| Temperature | 80–100°C | Higher temps reduce side products |

| Catalyst | None or H₂SO₄ (0.5 eq) | Acidic conditions accelerate ring closure |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR :

- Pyrazole Ring : Look for singlet peaks at δ 2.3–2.5 ppm (CH₃ group) and δ 6.5–7.5 ppm (pyrimidine protons) .

- Ester Group : Ethyl ester protons appear as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Validates molecular geometry, including dihedral angles between pyrazole and pyrimidine rings (typically 15–30°) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) near m/z 280–300 confirm molecular weight .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Density Functional Theory (DFT) calculations predict transition states and intermediates for regioselective substitutions at the pyrimidine ring. For example, chlorination at the 6-position is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) .

- Electronic Effects : HOMO-LUMO analysis identifies reactive sites. The 4-position of the pyrazole ring shows higher electron density, making it susceptible to electrophilic substitution .

- Solvent Modeling : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize intermediates and reduce byproducts .

Q. How to address contradictions in crystallographic data versus spectroscopic findings during structural validation?

- Methodological Answer :

- Crystallographic Validation : Use SHELXL for refinement, ensuring R-factor convergence (<5%) and validating hydrogen bonding networks (e.g., C=O···H-N interactions) .

- Discrepancy Resolution :

- If NMR signals suggest planar geometry but X-ray data show puckered rings, re-examine torsional angles (e.g., θ > 10° indicates non-planarity) .

- For conflicting mass spectrometry peaks (e.g., unexpected [M+Na]⁺ adducts), cross-check ionization conditions (ESI vs. MALDI) and matrix effects .

Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine ring?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrazole NH during chloropyrimidine coupling .

- Catalytic Control : Pd(PPh₃)₄ (5 mol%) enables Suzuki-Miyaura cross-coupling at the 4-position of pyrimidine while avoiding ester hydrolysis .

- Temperature Gradients : Stepwise heating (60°C → 120°C) minimizes decomposition of thermally labile intermediates .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in substituent-dependent studies?

- Case Study : When electron-withdrawing groups (e.g., -Cl) on pyrimidine reduce reaction yields, but computational models predict enhanced stability:

- Root Cause : Steric hindrance from bulky substituents outweighs electronic effects.

- Resolution : Use 2D NMR (NOESY) to confirm spatial crowding and adjust substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.